molecular formula C29H31F3N2O3 B167863 Almorexant CAS No. 1266467-63-3

Almorexant

Cat. No. B167863
CAS RN: 1266467-63-3
M. Wt: 512.6 g/mol
InChI Key: DKMACHNQISHMDN-RPLLCQBOSA-N
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Description

Almorexant, also known by its development code ACT-078573, is an orexin antagonist, acting as a competitive antagonist of the OX1 and OX2 orexin receptors . It was being developed by the pharmaceutical companies Actelion and GSK for the treatment of insomnia .


Synthesis Analysis

The enantioselective synthesis of almorexant, a potent antagonist of human orexin receptors, is presented. The chiral tetrahydroisoquinoline core structure was prepared via iridium-catalysed asymmetric intramolecular allylic amidation . Further key catalytic steps of the synthesis include an oxidative Heck reaction .


Molecular Structure Analysis

Almorexant has a molecular formula of C29H31F3N2O3 . It belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached .


Chemical Reactions Analysis

The key catalytic steps in the synthesis of Almorexant include an iridium-catalysed asymmetric intramolecular allylic amidation and an oxidative Heck reaction .


Physical And Chemical Properties Analysis

Almorexant has a density of 1.2±0.1 g/cm3, a boiling point of 620.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a molar refractivity of 136.2±0.3 cm3, and a molar volume of 425.1±3.0 cm3 .

Scientific Research Applications

Treatment of Primary Insomnia

Almorexant, as a dual orexin receptor antagonist, has been primarily developed for the treatment of primary insomnia . It targets the orexin system, which is crucial for wake promotion and stabilization. By decreasing orexin activity, Almorexant promotes sleep, making it a novel approach for managing insomnia.

Narcolepsy and Cataplexy Management

The absence of orexin-producing cells or orexins in the cerebrospinal fluid results in narcolepsy with cataplexy in humans . Almorexant’s ability to antagonize orexin receptors may offer a therapeutic avenue for treating these conditions without the significant side effects of cataplexy.

Neurological Disorders

Almorexant has potential applications in treating various neurological disorders where REM sleep enhancement is beneficial . Since DORAs primarily increase REM sleep, they may help manage conditions that benefit from this sleep phase’s modulation.

Addiction and Stress

The orexin system plays a role in addiction and stress regulation . Almorexant’s action on orexin receptors could provide a new pathway for the treatment of these conditions, potentially offering a different mechanism of action compared to traditional therapies.

Sleep Architecture Regulation

OX2 receptor antagonists like Almorexant promote balanced sleep architecture in preclinical models . This suggests that Almorexant could be used to regulate sleep patterns in patients with disrupted sleep architecture due to various causes.

Wakefulness Disorders

Given the orexin system’s role in arousal and sleep/wake regulation, Almorexant may have applications in treating disorders characterized by excessive daytime sleepiness or disrupted wakefulness .

Sleep-Related Eating Disorders

Sleep-related eating disorders, which are characterized by nocturnal eating episodes, might be managed by modulating the orexin system with Almorexant, although this application requires further research for validation .

Circadian Rhythm Sleep Disorders

Almorexant could potentially be used to treat circadian rhythm sleep disorders by influencing the orexin system, which is known to have a regulatory role in the circadian rhythm of sleep and wakefulness .

Mechanism of Action

Target of Action

Almorexant, also known as ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in the regulation of sleep and wakefulness .

Mode of Action

Almorexant selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It binds to these receptors with high affinity, with Kd values of 1.3 nM (OX1) and 0.17 nM (OX2), respectively . This binding blocks the signaling of orexin-A and orexin-B peptides .

Biochemical Pathways

The primary biochemical pathway affected by Almorexant involves the orexin system, which plays a key role in wake promotion and stabilization . By blocking the orexin receptors, Almorexant inhibits the intracellular Ca2+ signal pathway , which is a functional consequence of orexin receptor activation .

Pharmacokinetics

Almorexant is orally active and is metabolized in the liver . The elimination half-life of Almorexant is between 13 and 19 hours , suggesting that it dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Result of Action

The primary result of Almorexant’s action is the promotion of sleep. It has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle . The development of almorexant was abandoned due to concerns over hepatic safety after transient increases in liver enzymes were observed in trials .

Action Environment

The efficacy and stability of Almorexant can be influenced by various environmental factors. For instance, the timing of administration relative to the circadian cycle can impact its sleep-promoting effects . Additionally, individual differences in liver metabolism could potentially influence the drug’s bioavailability and efficacy .

properties

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
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URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almorexant

CAS RN

871224-64-5, 913358-93-7
Record name Almorexant
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Record name Almorexant [INN]
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Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
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Record name Almorexant
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Record name Almorexant hydrochloride
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Record name ALMOREXANT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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